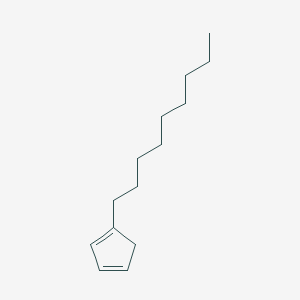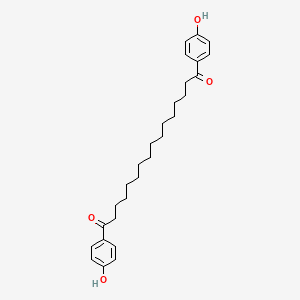
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a hexadecane backbone with ketone functionalities at both ends
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and hexadecanedioic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and hexadecanedioic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the desired diketone structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a dehydrating agent.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers and esters.
科学的研究の応用
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the diketone moiety can act as a chelating agent, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,16-Hexadecanediol: Similar backbone but lacks the hydroxyphenyl groups.
Bisphenol A: Contains two hydroxyphenyl groups but with a different central structure.
1,1-Bis(4-hydroxyphenyl)cyclohexane: Similar hydroxyphenyl groups but with a cyclohexane core.
Uniqueness
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione is unique due to its extended hexadecane backbone combined with terminal diketone functionalities and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
特性
CAS番号 |
112147-71-4 |
|---|---|
分子式 |
C28H38O4 |
分子量 |
438.6 g/mol |
IUPAC名 |
1,16-bis(4-hydroxyphenyl)hexadecane-1,16-dione |
InChI |
InChI=1S/C28H38O4/c29-25-19-15-23(16-20-25)27(31)13-11-9-7-5-3-1-2-4-6-8-10-12-14-28(32)24-17-21-26(30)22-18-24/h15-22,29-30H,1-14H2 |
InChIキー |
XBKLUHSKFUPQSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCCCCCCCCC(=O)C2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


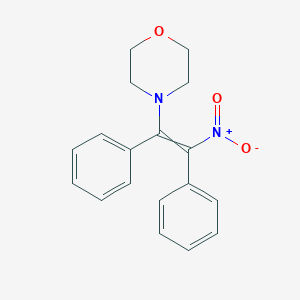
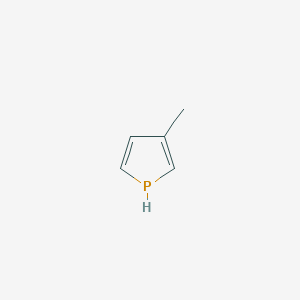
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)

![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
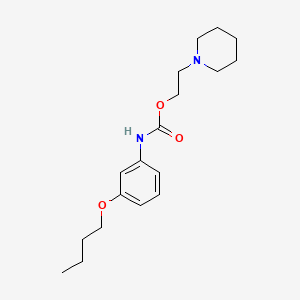
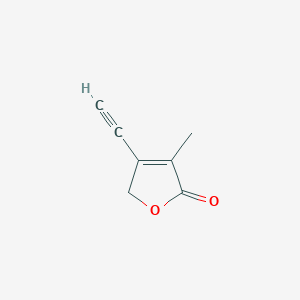
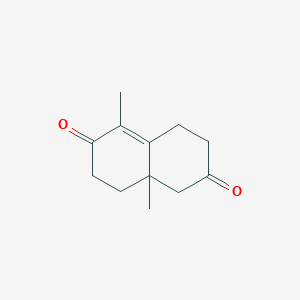
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
